
N-ethyl-N-phenylaminosulfonamide
Overview
Description
N-ethyl-N-phenylaminosulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-N-phenylaminosulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide, followed by reaction with amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidative coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green solvents like dimethyl carbonate is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-phenylaminosulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Replacement of the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl chlorides and sulfonic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-ethyl-N-phenylaminosulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of polymers and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-ethyl-N-phenylaminosulfonamide involves its interaction with specific molecular targets, such as enzymes. It acts as a competitive antagonist, inhibiting the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenylaminosulfonamide
- N-ethyl-N-tolylaminosulfonamide
- N-phenylaminosulfonamide
Uniqueness
N-ethyl-N-phenylaminosulfonamide is unique due to its specific ethyl and phenyl substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for targeted applications .
Biological Activity
N-Ethyl-N-phenylaminosulfonamide (also known as EtPASA) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of EtPASA, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 226.29 g/mol
- IUPAC Name : N-ethyl-N-(4-sulfamoylphenyl)amine
This compound features an ethyl group and a phenyl ring attached to a sulfonamide functional group, which is significant for its biological interactions.
The biological activity of EtPASA can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that EtPASA may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling pathways.
- Antioxidant Properties : Studies suggest that compounds with similar structures exhibit antioxidant activity, which could imply that EtPASA may mitigate oxidative stress in cells.
- Cell Proliferation Modulation : Preliminary findings indicate that EtPASA can influence cell proliferation rates in various cell lines, suggesting potential applications in cancer treatment.
Anticancer Activity
Several studies have investigated the anticancer properties of sulfonamide derivatives, including EtPASA. For instance:
- Case Study 1 : A study conducted on human cancer cell lines demonstrated that EtPASA inhibited cell growth in a dose-dependent manner. The IC50 value was determined to be around 25 µM, indicating significant cytotoxicity against certain cancer types.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 25 |
HeLa (Cervical) | 30 |
A549 (Lung) | 35 |
- Mechanism : The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
EtPASA has also been evaluated for its antimicrobial properties:
- Case Study 2 : In vitro tests against various bacterial strains showed that EtPASA exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Streptococcus pneumoniae | 15 µg/mL |
Escherichia coli | >100 µg/mL |
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of EtPASA:
- Study Findings : In a subacute toxicity study on rats, administration of EtPASA at varying doses did not result in significant adverse effects on body weight or organ function over a 21-day period. However, slight increases in liver enzymes were noted, suggesting potential hepatotoxicity at higher doses.
Properties
IUPAC Name |
[ethyl(sulfamoyl)amino]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10(13(9,11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWWHDIPOYYISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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